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Compound of Interest

Compound Name:
tert-Butyl 2-(hydroxymethyl)-1-

indolinecarboxylate

Cat. No.: B068817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate, a versatile building block in organic

synthesis and medicinal chemistry. The protocols herein describe a two-step synthetic

sequence to introduce a valuable azide functionality, opening avenues for further molecular

diversification.

Introduction
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is a chiral indoline derivative that serves

as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The

presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances

its stability and solubility in organic solvents, while the primary hydroxyl group at the 2-position

provides a handle for a variety of chemical transformations. This allows for the stereospecific

introduction of different functional groups, making it a key component in the synthesis of chiral

indolines and related pharmacologically active molecules.[1]

Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of tert-Butyl 2-(hydroxymethyl)-1-
indolinecarboxylate is provided in the table below.
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Property Value

Molecular Formula C₁₄H₁₉NO₃

Molecular Weight 249.31 g/mol

Appearance White to off-white solid

Melting Point Not available

Boiling Point Not available

Solubility
Soluble in common organic solvents such as

dichloromethane, ethyl acetate, and methanol.

Safety Precautions:

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate should be handled in a well-ventilated

fume hood.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[2] In

case of contact, rinse the affected area with copious amounts of water. For detailed safety

information, refer to the Safety Data Sheet (SDS).[2][3]

Experimental Protocols
The following protocols describe a two-step synthetic sequence starting from tert-Butyl 2-
(hydroxymethyl)-1-indolinecarboxylate:

Mesylation of the primary alcohol: Activation of the hydroxyl group by conversion to a

mesylate, a good leaving group.

Nucleophilic substitution with sodium azide: Introduction of the azide functionality, which can

be further elaborated, for example, via click chemistry or reduction to a primary amine.

Protocol 1: Synthesis of tert-Butyl 2-
(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate
This protocol details the conversion of the primary alcohol in tert-Butyl 2-(hydroxymethyl)-1-
indolinecarboxylate to its corresponding mesylate. This transformation activates the hydroxyl
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group, making it an excellent leaving group for subsequent nucleophilic substitution reactions.

[4]

Materials:

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA)

Methanesulfonyl chloride (MsCl)

Deionized water

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

Dissolve tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate (1.0 eq) in anhydrous

dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

Cool the solution to 0 °C in an ice bath.
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Add triethylamine (TEA) (1.5 eq) to the cooled solution.

Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture via a dropping

funnel over 10-15 minutes, ensuring the temperature remains at 0 °C.

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of deionized water.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure using a rotary evaporator to yield the crude product.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to afford the pure tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-

indolinecarboxylate.

Expected Yield: 85-95%

Protocol 2: Synthesis of tert-Butyl 2-(azidomethyl)-1-
indolinecarboxylate
This protocol describes the nucleophilic substitution of the mesylate group with an azide ion.

The resulting azido-indoline derivative is a versatile intermediate for further chemical

modifications.

Materials:

tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate

Anhydrous N,N-Dimethylformamide (DMF)

Sodium azide (NaN₃)
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Ethyl acetate (EtOAc)

Deionized water

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath with temperature control

Separatory funnel

Rotary evaporator

Procedure:

Dissolve tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-1-indolinecarboxylate (1.0 eq) in

anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic

stir bar.

Add sodium azide (NaN₃) (2.0 eq) to the solution.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by

TLC.

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate

(EtOAc).

Wash the organic mixture with deionized water (3 x) and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to obtain the pure tert-Butyl 2-(azidomethyl)-1-

indolinecarboxylate.

Expected Yield: 75-90%

Data Presentation
The following table summarizes the expected quantitative data for the two-step synthesis.

Step
Produ
ct

Startin
g
Materi
al

Reage
nts

Solven
t

Reacti
on
Time
(h)

Tempe
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(%)
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(((meth

ylsulfon

yl)oxy)
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1-

indoline

carboxy

late
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Butyl 2-
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)-1-

indoline
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,

Triethyl
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Dichlor

ometha

ne

1-2 0 85-95 >95

2

tert-

Butyl 2-
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-

indoline

carboxy

late

tert-

Butyl 2-

(((meth

ylsulfon

yl)oxy)

methyl)-
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azide
DMF 4-6 60-70 75-90 >95
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Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway from tert-Butyl 2-
(hydroxymethyl)-1-indolinecarboxylate to tert-Butyl 2-(azidomethyl)-1-indolinecarboxylate.

Starting Material Step 1: Mesylation Step 2: Azide Substitution

tert-Butyl 2-(hydroxymethyl)-
1-indolinecarboxylate

tert-Butyl 2-(((methylsulfonyl)oxy)methyl)-
1-indolinecarboxylate

  MsCl, TEA, DCM, 0 °C   tert-Butyl 2-(azidomethyl)-
1-indolinecarboxylate

  NaN3, DMF, 60-70 °C  

Click to download full resolution via product page

Caption: Synthetic pathway for the conversion of tert-Butyl 2-(hydroxymethyl)-1-
indolinecarboxylate.

Conclusion
The protocols outlined in these application notes provide a reliable method for the

functionalization of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate. The conversion of

the primary alcohol to an azide via a mesylate intermediate is a robust and high-yielding two-

step process. The resulting azido-indoline is a versatile building block that can be used in a

variety of subsequent reactions, making it a valuable tool for researchers in drug discovery and

organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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